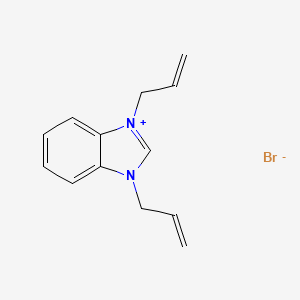

1,3-Diallylbenzimidazolium bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H15BrN2 |

|---|---|

Molecular Weight |

279.18 g/mol |

IUPAC Name |

1,3-bis(prop-2-enyl)benzimidazol-3-ium;bromide |

InChI |

InChI=1S/C13H15N2.BrH/c1-3-9-14-11-15(10-4-2)13-8-6-5-7-12(13)14;/h3-8,11H,1-2,9-10H2;1H/q+1;/p-1 |

InChI Key |

HXTHFTVQGOBVKV-UHFFFAOYSA-M |

Canonical SMILES |

C=CCN1C=[N+](C2=CC=CC=C21)CC=C.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,3 Diallylbenzimidazolium Bromide

Conventional Synthetic Routes to 1,3-Diallylbenzimidazolium Bromide

The traditional and most common approach to synthesizing this compound involves the direct alkylation of benzimidazole (B57391) with an appropriate allyl halide.

Alkylation Approaches from Benzimidazole and Allyl Halides

The fundamental principle of this synthesis is a two-step N-alkylation reaction. researchgate.net Initially, benzimidazole is treated with one equivalent of an allyl halide, typically allyl bromide, in the presence of a base. This first step yields 1-allylbenzimidazole (B96159). The subsequent and final step involves the quaternization of the remaining nitrogen atom on the imidazole (B134444) ring by reacting the 1-allylbenzimidazole intermediate with a second equivalent of allyl bromide. researchgate.netnih.gov This second alkylation results in the formation of the desired this compound salt. researchgate.net

The choice of base and solvent is critical for the success of this reaction. Weak bases such as potassium carbonate or sodium carbonate are often employed to facilitate the deprotonation of benzimidazole, thereby activating it for nucleophilic attack on the allyl bromide. nih.govfrontiersin.org Common solvents for this reaction include acetonitrile (B52724) and N,N-dimethylformamide (DMF). researchgate.netnih.gov The reaction is typically carried out under reflux conditions to ensure completion. researchgate.net

A specific example of this method involves stirring benzimidazole with allyl bromide in the presence of potassium carbonate in DMF. nih.gov The reaction mixture is heated, and after a specific duration, the product is isolated.

Modified and Optimized Synthetic Protocols for Enhanced Yield and Purity

Researchers have developed modified and optimized protocols to improve the efficiency and purity of this compound synthesis. One significant improvement involves conducting the reaction under microwave activation, which has been shown to increase the reaction rate by a factor of two to three. researchgate.net

Another optimization involves a one-pot synthesis, which circumvents the need to isolate the 1-allylbenzimidazole intermediate. In this approach, benzimidazole is reacted with an excess of allyl bromide in the presence of a base, driving the reaction directly to the final dialkylated product.

Furthermore, the use of phase-transfer catalysts, such as tetra-n-butylammonium bromide, has been shown to enhance the reaction rate and yield. nih.gov For instance, stirring 2-methylbenzimidazole (B154957) with potassium carbonate and tetra-n-butylammonium bromide in DMF for an hour before adding allyl bromide and stirring for two days resulted in a 60% yield of 1,3-diallyl-2-methylbenzimidazolium bromide after crystallization. nih.govdoi.org

Advanced Synthetic Techniques

Beyond conventional methods, advanced synthetic strategies are being explored to prepare this compound and related compounds, offering potential advantages in terms of efficiency and specificity.

Electrochemical Synthesis Pathways and Their Specificities

Electrochemical synthesis represents a modern and sustainable approach to chemical transformations. While direct electrochemical synthesis of this compound is not extensively documented, the principles of electrochemical reactions offer a promising avenue. Generally, electrochemical synthesis involves the use of an electric current to drive a chemical reaction. In the context of benzimidazole derivatization, anodic oxidation could potentially be employed to generate a reactive intermediate that subsequently reacts with allyl bromide.

Advanced Characterization Techniques for Structural Confirmation

The unambiguous identification and structural elucidation of this compound rely on a combination of sophisticated spectroscopic techniques.

Spectroscopic Methods for Molecular Structure Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound. nih.govdoi.org

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Key signals would include those corresponding to the protons on the benzimidazole core, as well as the distinct signals of the allyl groups. For example, the protons of the CH₂ group attached to the nitrogen atoms would appear as a doublet, and the vinylic protons would exhibit characteristic splitting patterns. youtube.com The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. mdpi.com The spectrum would show distinct peaks for the carbon atoms of the benzimidazole ring and the three different types of carbon atoms in the allyl groups (the CH₂ attached to the nitrogen, the CH, and the terminal CH₂). doi.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.infoyoutube.com This results in two molecular ion peaks (M+ and M+2) of roughly equal intensity. youtube.comyoutube.com The fragmentation pattern would likely involve the loss of an allyl group or a bromine atom, providing further structural confirmation. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the allyl groups, and C-N stretching of the imidazole ring. researchgate.net The absence of an N-H stretching band would confirm the dialkylation of the benzimidazole ring.

The combination of these spectroscopic methods provides a comprehensive and definitive characterization of the molecular structure of this compound. nih.govdoi.org

Single Crystal X-ray Diffraction Studies for Solid-State Structural Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for unambiguously determining the molecular structure, bond lengths, bond angles, and crystal packing of a compound. While the full crystallographic data for this compound is referenced in the work of Holtgrewe et al. (2009), this data is not widely available. nih.govresearchgate.netdoi.org However, a comprehensive single-crystal X-ray diffraction study has been published for the closely related compound, 1,3-diallyl-2-methylbenzimidazolium bromide dihydrate, which offers valuable insights into the structural characteristics of this class of compounds. nih.govresearchgate.netdoi.org

The study by Ennajih et al. (2009) reveals that 1,3-diallyl-2-methylbenzimidazolium bromide crystallizes as a dihydrate. nih.govresearchgate.netdoi.org The crystal structure analysis indicates that the bonds within the five-membered imidazole ring of the cation are delocalized. nih.govdoi.org A notable feature of the crystal packing is the formation of hydrogen bonds. The bromide anion and the uncoordinated water molecules are linked into a chain through O—H⋯O hydrogen bonds. nih.govdoi.org

The crystallographic data and data collection parameters for 1,3-diallyl-2-methylbenzimidazolium bromide dihydrate are summarized in the tables below.

Crystal Data and Structure Refinement for 1,3-Diallyl-2-methylbenzimidazolium Bromide Dihydrate

| Parameter | Value |

| Empirical Formula | C₁₄H₁₇N₂⁺·Br⁻·2H₂O |

| Formula Weight | 329.24 |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 13.2888 (2) |

| b (Å) | 16.8763 (2) |

| c (Å) | 7.3897 (1) |

| β (°) | 109.773 (1) |

| Volume (ų) | 1559.54 (4) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.402 |

| Absorption Coefficient (mm⁻¹) | 2.64 |

| F(000) | 680 |

| Crystal Size (mm) | 0.4 × 0.3 × 0.2 |

| θ range for data collection (°) | 3.6–24.3 |

| Reflections collected | 11870 |

| Independent reflections | 1851 |

| R_int | 0.024 |

| Data/restraints/parameters | 1851 / 6 / 103 |

| Goodness-of-fit on F² | 0.95 |

| Final R indices [I > 2σ(I)] | R₁ = 0.027, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.032, wR₂ = 0.088 |

Data sourced from Ennajih et al. (2009). researchgate.net

Selected Bond Lengths (Å) and Angles (°) for 1,3-Diallyl-2-methylbenzimidazolium Bromide Dihydrate

| Bond/Angle | Length (Å) / Angle (°) |

| N1—C2 | 1.331 (3) |

| N1—C6 | 1.468 (3) |

| N1—C3 | 1.478 (2) |

| C2—N1' | 1.331 (3) |

| C3—C4 | 1.492 (3) |

| C4—C5 | 1.288 (3) |

| C6—C7 | 1.493 (3) |

| C7—C8 | 1.298 (3) |

| C2—N1—C6 | 124.9 (2) |

| C2—N1—C3 | 108.99 (11) |

| C6—N1—C3 | 126.11 (19) |

| N1—C3—C4 | 112.1 (2) |

| C5—C4—C3 | 126.9 (2) |

| N1—C6—C7 | 111.4 (2) |

| C8—C7—C6 | 127.1 (3) |

Symmetry transformations used to generate equivalent atoms: ' x, -y+1, z. Data sourced from Ennajih et al. (2009). researchgate.net

N Heterocyclic Carbene Nhc Generation and Ligand Design Principles

In Situ Generation of 1,3-Diallylbenzimidazol-2-ylidene from its Bromide Precursor

The in situ generation of 1,3-diallylbenzimidazol-2-ylidene from its bromide salt is a widely employed and convenient method, obviating the need to isolate the often sensitive free carbene. This approach involves the deprotonation of the acidic proton at the C2 position of the benzimidazolium ring by a suitable base directly within the reaction mixture containing the metal precursor.

A variety of bases can be employed to effect the deprotonation of 1,3-diallylbenzimidazolium bromide. The choice of base is often dictated by the specific metal complex being synthesized and the reaction conditions. Common strategies include the use of:

Inorganic Bases: Strong inorganic bases such as potassium carbonate are effective for the deprotonation of benzimidazolium salts. nih.gov

Metal Alkoxides: Sodium ethoxide (NaOEt) has been successfully used for the deprotonation of 1,3-diallylbenzimidazolium salts in the presence of a metal precursor, leading to the formation of the corresponding NHC complex. nih.gov

Metal Oxides: Silver(I) oxide (Ag₂O) is a frequently used reagent for the in situ generation of NHCs from their azolium salt precursors. researchgate.net This method often proceeds via a silver-NHC intermediate, which can then undergo transmetalation to other metals.

| Deprotonation Reagent | Precursor | Product | Notes |

| Potassium Carbonate | 1,3-Diallyl-2-methylbenzimidazolium bromide | 1,3-Diallyl-2-methylidene-benzimidazoline | Effective for related benzimidazolium salts. nih.gov |

| Sodium Ethoxide | 1,3-Diallylbenzimidazolium salt | Iridium-NHC complex | Deprotonation occurs in the presence of the metal precursor. nih.gov |

| Silver(I) Oxide | 1,3-Dialkylbenzimidazolium salts | Silver-NHC complexes | A common method for in situ NHC generation and transmetalation. researchgate.net |

The generation of 1,3-diallylbenzimidazol-2-ylidene in a reaction medium proceeds through a fundamental acid-base reaction. The benzimidazolium cation acts as a Brønsted acid, with the proton at the C2 position being the most acidic due to the electron-withdrawing nature of the adjacent positively charged nitrogen atoms.

The mechanism involves the abstraction of this acidic proton by a base, leading to the formation of the neutral N-heterocyclic carbene and the conjugate acid of the base. The equilibrium of this reaction is influenced by the strength of the base and the stability of the resulting carbene. In the presence of a metal salt, the highly nucleophilic carbene readily coordinates to the metal center, driving the equilibrium towards the formation of the metal-NHC complex. This immediate trapping of the carbene by the metal is a key feature of the in situ generation process, preventing potential side reactions or decomposition of the free carbene.

Structural and Electronic Properties of Derived NHC Ligands

The 1,3-diallylbenzimidazol-2-ylidene ligand possesses a unique combination of structural and electronic features that are directly influenced by the presence of the N-allyl substituents. These properties are crucial in determining its coordination behavior and the catalytic performance of its metal complexes.

The N-substituents on an NHC play a pivotal role in modulating its electronic and steric properties. The allyl groups in 1,3-diallylbenzimidazol-2-ylidene exert a distinct influence.

Steric Environment: The steric bulk of an NHC ligand is a critical parameter that affects the coordination number, geometry, and reactivity of the resulting metal complex. The concept of "buried volume" (%Vbur) is often used to quantify the steric demand of an NHC ligand. acs.orgnih.gov The flexible nature of the allyl groups allows them to occupy a significant portion of the coordination sphere of the metal, influencing the accessibility of substrates to the catalytic center. This steric hindrance can be advantageous in promoting certain reaction pathways and enhancing selectivity. nih.govstrath.ac.uk The presence of bulky substituents on the allyl group itself can further increase the steric profile of the ligand. psu.edu

The two allyl groups attached to the nitrogen atoms of the benzimidazole (B57391) core introduce the potential for the 1,3-diallylbenzimidazol-2-ylidene ligand to act as a chelating ligand.

Chelating Capabilities: A chelating ligand is one that can form two or more separate coordinate bonds to a central metal atom. nih.gov In the case of 1,3-diallylbenzimidazol-2-ylidene, the olefinic double bonds within the allyl groups can potentially coordinate to the metal center in addition to the primary carbene-metal bond. This would result in a bidentate or even a tridentate coordination mode, forming a stable metallacycle. The formation of such chelate complexes can significantly enhance the stability of the metal complex. The feasibility and nature of this chelation would depend on factors such as the nature of the metal, its oxidation state, and the presence of other competing ligands.

Ancillary Ligand Roles: Beyond its primary role as a strong σ-donating carbene, the diallyl-NHC framework can act as an ancillary or "spectator" ligand, influencing the catalytic cycle without directly participating in the bond-making or bond-breaking steps involving the substrates. The steric and electronic properties tuned by the allyl groups can modulate the reactivity of the metal center, control the stability of catalytic intermediates, and influence the selectivity of the catalytic transformation. In some cases, one of the allyl groups might be displaced during the catalytic cycle to open up a coordination site for substrate binding.

Coordination Chemistry of 1,3 Diallylbenzimidazolium Derived Nhcs

Complexation with Transition Metals

The 1,3-diallylbenzimidazolium-derived NHC ligand readily coordinates to a variety of transition metals, forming stable metal-NHC complexes. The synthesis and characterization of these complexes, particularly with copper, have been a significant area of research.

The synthesis of copper(I) and copper(II) complexes with NHC ligands derived from 1,3-diallylbenzimidazolium bromide typically involves the reaction of the corresponding benzimidazolium salt with a suitable copper precursor.

For instance, copper(II) complexes can be prepared by reacting a copper(II) salt, such as copper(II) bromide, with the NHC ligand in a suitable solvent. nih.gov The reaction of 1,3-diisobutyl thiourea (B124793) with copper(I) chloride and copper(I) iodide has been shown to yield bis-ligated and tris-ligated copper halide complexes, respectively. mdpi.com Similarly, new copper(II) complexes with 2,5-bis(ethylthio)-1,3,4-thiadiazole and 2,5-bis(pyridylmethylthio)-1,3,4-thiadiazole have been synthesized with compositions such as Cu(L1)2Br2 and Cu(L2)Br2. nih.gov

The synthesis of a dimeric copper(II) bromide complex, [Cu(LOHex)Br(μ-Br)]2, was achieved by reacting CuBr2 with hexyl bis(pyrazol-1-yl)acetate ligand (LOHex) in an acetonitrile (B52724) solution. nih.gov The synthesis of salicylaldimine ligands and their subsequent complexation with copper(II) acetate (B1210297) monohydrate have also been reported. researchgate.net

The following table provides examples of synthesized copper complexes:

| Complex | Starting Materials | Stoichiometry (M:L) | Reference |

|---|---|---|---|

| [Cu(L)(Cl)(H₂O)] | HL = (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol), CuCl₂ | 1:1 | nih.gov |

| [Cu(L)(Br)(H₂O)] | HL = (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol), CuBr₂ | 1:1 | nih.gov |

| Cu(L¹)₂Br₂ | L¹ = 2,5-bis(ethylthio)-1,3,4-thiadiazole, CuBr₂ | 1:2 | nih.govmdpi.com |

| [Cu(LOHex)Br(μ-Br)]₂ | LOHex = hexyl bis(pyrazol-1-yl)acetate, CuBr₂ | 1:1 | nih.gov |

The structural elucidation of metal-NHC complexes derived from 1,3-diallylbenzimidazolium is crucial for understanding their bonding and reactivity. X-ray crystallography and the investigation of intramolecular interactions are key techniques employed for this purpose.

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of metal-NHC complexes. researchgate.netznaturforsch.com For copper(II) complexes, a variety of coordination geometries are observed, influenced by the nature of the ligands and counter-ions. For example, the complex Cu(L¹)₂Br₂ crystallizes in the triclinic crystal system and exhibits a distorted square-planar environment around the central Cu²⁺ ion, with the bromide ligands in trans positions. nih.gov In the dimeric complex [Cu(LOHex)Br(μ-Br)]₂, each copper atom is five-coordinated, displaying a distorted square pyramidal geometry. nih.gov

The table below summarizes key crystallographic data for selected copper complexes.

| Complex | Crystal System | Space Group | Coordination Geometry | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| Cu(L¹)₂Br₂ | Triclinic | P-1 | Distorted square-planar | 91.98 to 158.30 | nih.gov |

| [Cu(LOHex)Br(μ-Br)]₂ | - | - | Distorted square pyramidal | - | nih.gov |

A distinctive feature of complexes derived from 1,3-diallylbenzimidazolium is the potential for π-interactions between the metal center and the allyl groups of the NHC ligand. umb.eduyoutube.com The allyl group can bind to metals in either a monohapto (η¹) or a trihapto (η³) fashion. libretexts.orgwikipedia.org In the η³-binding mode, all three carbon atoms of the allyl group interact with the metal. youtube.comwikipedia.org The molecular orbitals of the allyl ligand, specifically Ψ₁, Ψ₂, and Ψ₃, are of particular interest as they interact with the metal's d-orbitals. libretexts.orglibretexts.org The Ψ₁ and Ψ₂ orbitals are typically involved in σ-donation from the ligand to the metal. libretexts.orglibretexts.org

Structural Characterization of Metal-NHC Adducts

Supramolecular Assembly and Extended Coordination Structures

The ability of 1,3-diallylbenzimidazolium-derived NHC complexes to form extended structures through non-covalent interactions is an area of active investigation.

The functional groups on the NHC ligand and the counter-ions can participate in hydrogen bonding and other non-covalent interactions, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. nih.gov For instance, the use of rigid aliphatic amino ligands with Ag(I) salts has resulted in a variety of architectures, including discrete clusters, 1D chains, 2D layers, and 3D networks. nih.gov The formation of a 1D coordination polymer, [Co(2)(NCS)₂(MeOH)₂]n, has also been observed.

The presence of bromide ions in the crystal lattice of complexes derived from this compound can facilitate the formation of ionic crystals through electrostatic interactions and hydrogen bonding with the benzimidazolium ring protons.

Role of Non-Covalent Interactions (e.g., π-π stacking, Hydrogen Bonding, Halogen Bonding) in Crystal Packing and Stability

Hydrogen Bonding

Hydrogen bonding is a prevalent and critical interaction in the crystal structures of imidazolium (B1220033) salts. nih.gov In the case of 1,3-diallylbenzimidazolium derivatives, hydrogen bonds often involve the acidic protons of the imidazolium ring, the C-H groups of the allyl and benzyl (B1604629) moieties, and any anions or solvent molecules present in the crystal lattice, such as water. nih.govresearchgate.net

Charge-assisted hydrogen bonds, particularly involving the N-H groups in protonated diamine systems, are noted to be significantly strong and play a key role in the formation of extended superstructures. nih.gov Similarly, in imidazolium salts, interactions between the C-H bonds of the cation and the bromide anion (C–H···Br contacts) contribute to the stability of the packing arrangement. mdpi.com

π-π Stacking

The aromatic benzimidazole (B57391) core of the 1,3-diallylbenzimidazolium cation provides a platform for π-π stacking interactions, which are essential for the construction and stabilization of molecular architectures. nih.govmdpi.com These interactions occur between the electron-rich π-systems of adjacent benzimidazolium rings.

In metal complexes derived from analogous 1,3-dibenzylbenzimidazolium ligands, π-π stacking interactions are observed and are instrumental in defining the molecular arrangement and enhancing the rigidity and stability of the structure. nih.gov The stacking of aromatic rings, such as the phenyl groups, can create extended three-dimensional networks. mdpi.com For example, in some diarylantimony bromides, close π–π stacking interactions between neighboring aromatic systems lead to the formation of these extended networks. mdpi.com The stability and geometry of π-π stacking can be significantly influenced by substituents on the aromatic rings. nih.gov Halogenation, for instance, has been shown to modulate the stability of π-π stacking interactions between indole (B1671886) rings, a structure related to the benzimidazole core. nih.gov

Halogen Bonding

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis basic site. beilstein-journals.orgweebly.com This interaction has gained recognition as a powerful tool in crystal engineering and the design of functional materials. nih.gov In the context of this compound, the bromide anion can act as a halogen bond acceptor, while other halogenated molecules in a complex can act as donors.

While not directly documented for this compound itself, studies on related iodoimidazole derivatives demonstrate the significance of halogen bonding in directing crystal packing. nih.gov For example, strong C-I···N halogen bonds can connect molecules into one-dimensional ribbons, while C-I···π interactions can form halogen-bonded dimers. nih.gov In other systems, Br···Br contacts shorter than the sum of the van der Waals radii have been observed, indicating a significant interaction that influences the crystal packing. mdpi.com The ability of a nitro group to act as a halogen bond acceptor with a dibromodiazadiene donor further illustrates the versatility of this interaction in competing with and sometimes dominating over other weak interactions in the solid state. nih.gov The strength and directionality of halogen bonds make them a key contributor to the stability and structure of halogenated organic crystals. researchgate.net

Data Tables

Table 1: Crystallographic Data for 1,3-Diallyl-2-methylbenzimidazolium bromide dihydrate

| Parameter | Value |

| Chemical Formula | C₁₄H₁₇N₂⁺·Br⁻·2H₂O |

| Molecular Weight | 329.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 13.2888 (2) Å |

| b | 16.8763 (2) Å |

| c | 7.3897 (1) Å |

| β | 109.773 (1)° |

| Volume | 1559.54 (4) ų |

| Z | 4 |

| Data sourced from reference nih.gov |

Table 2: Examples of Non-Covalent Interactions in Benzimidazolium-Related Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | O-H (water) | O (water) | - | nih.gov |

| Hydrogen Bond | C-H (cation) | Br⁻ (anion) | - | mdpi.com |

| π-π Stacking | Benzimidazolium Ring | Benzimidazolium Ring | ~3.4 - 3.8 | nih.govnih.govmdpi.com |

| Halogen Bond | C-I | N (imidazole) | 2.8765 (2) | nih.gov |

| Halogen Bond | C-I | π-system | - | nih.gov |

| Distances are highly dependent on the specific molecules and crystal packing environment. |

Applications in Catalysis and Reaction Media

Homogeneous Catalysis Utilizing 1,3-Diallylbenzimidazolium-Derived NHC-Metal Complexes

N-heterocyclic carbenes derived from 1,3-diallylbenzimidazolium bromide are effective ligands for a variety of transition metals, forming stable complexes that catalyze a range of organic transformations. nih.gov These NHC-metal complexes have demonstrated high efficiency in reactions such as cross-coupling, hydrogenation, and hydrofunctionalization. nih.govresearchgate.net

Applications in Cross-Coupling Reactions (e.g., C-C and C-X bond formation)

NHC-metal complexes, particularly those of palladium and nickel, derived from imidazolium (B1220033) salts are widely employed in cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnih.gov These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. For instance, palladium-NHC complexes have been shown to be highly effective in the direct arylation of heterocycles. nih.gov In a notable example, nickel has been used to catalyze the cross-coupling of aryl bromides and nitriles with imidazolium salts, where the imidazolium salt acts as both a coupling partner and a precursor to the NHC ligand. nih.gov

| Catalyst System | Reactants | Product | Yield | Reference |

| Nickel/Imidazolium Salt | Aryl Bromides/Nitriles, Imidazolium Salt | 2-arylated imidazoles | Moderate to Good | nih.gov |

| Palladium-NHC | Pyrroles, Aryl Chlorides | C2 or C5 arylated pyrroles | High | nih.gov |

Hydrogenation and Hydrofunctionalization Reactions

NHC-stabilized metal catalysts are also utilized in hydrogenation and hydrofunctionalization reactions. researchgate.net Manganese complexes bearing bis(NHC) ligands, synthesized from bis(imidazolium) bromides, have proven to be efficient catalysts for the hydrogenation of esters under mild conditions. researchgate.net These catalytic systems demonstrate the versatility of NHC ligands in activating small molecules like hydrogen.

| Catalyst | Substrate | Product | Conditions | Reference |

| Bis(NHC) Manganese(I) Complex | Esters | Alcohols | Mild temperature, low catalyst loading | researchgate.net |

Organocatalysis Mediated by NHC Species

N-heterocyclic carbenes generated in situ from azolium salts, including this compound, can function as potent organocatalysts. nih.govnih.gov This type of catalysis avoids the use of metals and relies on the nucleophilic character of the carbene. chemistryviews.org A primary application of NHC organocatalysis is in umpolung reactions, where the normal polarity of a functional group is reversed. nih.govnih.gov For example, NHCs catalyze the benzoin (B196080) condensation, a classic umpolung reaction. semanticscholar.org

The general mechanism involves the nucleophilic NHC attacking an aldehyde to form a Breslow intermediate, which then acts as a nucleophile in subsequent steps. nih.gov This strategy has been extended to a variety of other transformations, including Stetter reactions and asymmetric cycloadditions. nih.gov

Role as a Constituent of Ionic Liquids in Catalytic Systems

Imidazolium-based ionic liquids, including those derived from this compound, have emerged as green and versatile media for catalytic reactions. bohrium.comnih.gov They can act as solvents, co-catalysts, or catalyst supports, offering advantages such as high thermal stability, low vapor pressure, and the ability to dissolve a wide range of organic and inorganic compounds. bohrium.com

Application as Reaction Mediums or Co-catalysts in Ionic Liquid Phases

Imidazolium-based ionic liquids can serve as both the solvent and catalyst in certain reactions, such as Friedel-Crafts alkylations and acylations. researchgate.net The choice of the anion in the ionic liquid can significantly influence the catalytic activity. researchgate.net For instance, imidazolium salts with bromide anions have shown enhanced catalytic effects. researchgate.net Furthermore, functionalized ionic liquids, such as 1-(4-bromobutyl)-3-methyl-imidazolium bromide, have been designed to act as efficient catalysts for reactions like the intermolecular dehydration of alcohols, with the added benefit of easy product separation due to the immiscibility of the ether product and the ionic liquid. researchgate.net

Enhanced Reactivity and Selectivity in Ionic Liquid-Based Catalytic Processes

The use of imidazolium-based ionic liquids as reaction media can lead to enhanced reactivity and selectivity in catalytic processes. nih.gov This improvement is often attributed to the unique solvation properties of the ionic liquid and its interaction with the catalytic species and reactants. In some enzymatic reactions, the presence of imidazolium bromide-based ionic liquids in reverse micelles has been shown to significantly improve the activity of enzymes like trypsin. nih.gov The proposed mechanism involves the imidazolium moiety and the bromide counterion increasing the nucleophilicity of water in the enzyme's vicinity. nih.gov

Theoretical and Computational Investigations of 1,3 Diallylbenzimidazolium Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules like 1,3-diallylbenzimidazolium bromide. DFT studies on this and related benzimidazolium salts focus on several key aspects. The calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for predicting the reactivity of the corresponding N-heterocyclic carbene.

Research on related 1,3-dialkylbenzimidazolium salts has shown that the nature of the alkyl substituents can influence the electronic properties of the resulting carbene. semanticscholar.org For the 1,3-diallyl derivative, DFT calculations would be instrumental in quantifying the electronic effects of the allyl groups. The double bond in the allyl substituent can have a notable impact on the electron-donating ability of the carbene, a key factor in its catalytic activity. The strong σ-donor properties of such carbenes are a defining feature of their chemistry. nih.gov

A primary focus of DFT studies is the C2-proton, the proton at the carbon atom between the two nitrogen atoms in the benzimidazolium ring. The acidity of this proton is a key indicator of the ease of deprotonation to form the corresponding carbene. semanticscholar.org DFT calculations can predict this acidity and provide insights into the stability of the resulting carbene.

Table 1: Representative DFT-Calculated Properties for a Generic 1,3-Dialkylbenzimidazolium System

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap | 4-5 eV | Indicates kinetic stability of the carbene. |

| C2-H Bond Dissociation Energy | 90-100 kcal/mol | Relates to the ease of carbene formation. |

| Natural Charge on C2 | +0.2 to +0.3 | Shows the electrophilic nature of the C2 carbon before deprotonation. |

| σ-Donating Strength (Calculated) | High | Predicts strong bonding to metal centers. |

Note: The values in this table are representative for 1,3-dialkylbenzimidazolium systems and are intended to be illustrative. Specific values for the 1,3-diallyl derivative would require dedicated computational studies.

Mechanistic Elucidation of Catalytic Cycles and Reaction Pathways

Computational chemistry, particularly DFT, plays a pivotal role in mapping out the intricate mechanistic details of catalytic reactions involving NHCs derived from this compound. These studies can model the entire catalytic cycle, identifying transition states, intermediates, and the energy barriers associated with each step. This allows for a detailed understanding of the reaction pathway and the factors that control reaction rates and selectivity.

A common application of NHCs is in organocatalysis, such as the benzoin (B196080) condensation. nih.gov Computational studies on these reactions have helped to characterize the famous "Breslow intermediate," a key species formed by the addition of the NHC to an aldehyde. nih.gov The stability and reactivity of this intermediate, which can be modulated by the substituents on the NHC, are critical to the catalytic cycle. For an NHC derived from this compound, computational modeling could predict the structure and energetics of the corresponding Breslow intermediate.

In the context of organometallic catalysis, such as Suzuki or Heck cross-coupling reactions, NHCs act as ligands for transition metals like palladium. researchgate.net Computational studies can elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. The steric and electronic properties of the NHC ligand, influenced by the diallyl substituents, would be a key focus of such an investigation. These properties can affect the stability of the metal complexes and the energy barriers of the individual steps in the catalytic cycle.

For instance, in a hypothetical NHC-catalyzed reaction, DFT could be used to compare different potential pathways, such as a stepwise SN1-type mechanism versus a concerted SN2-type pathway in an alkylation reaction. nih.gov By calculating the activation energies for each pathway, the most likely mechanism can be determined.

Computational Insights into Ligand-Metal Interactions, Stability, and Bonding Characteristics

When the NHC derived from this compound acts as a ligand for a metal center, computational methods provide invaluable information about the nature of the metal-ligand bond. N-heterocyclic carbenes are known for forming strong σ-bonds with metals, which contributes to the high stability of the resulting complexes. nih.govresearchgate.net

Bonding analysis methods, such as the Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the metal-carbene bond. These analyses can quantify the extent of σ-donation from the carbene to the metal and any potential π-back-donation from the metal to the carbene. For NHCs, the σ-donation is generally dominant.

Computational studies can also predict the stability of the metal complexes. By calculating the bond dissociation energy of the metal-carbene bond, the robustness of the complex can be assessed. This is particularly important for catalytic applications, where the catalyst must remain stable under the reaction conditions. The steric bulk of the diallyl groups would also be a factor in the stability of the complex, as it can protect the metal center from unwanted side reactions.

The geometry of the metal complex, including bond lengths and angles, can be accurately predicted by DFT calculations. researchgate.net These calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational model. For example, the metal-Ccarbene bond length is a key indicator of the strength of the interaction. nih.gov

Table 2: Illustrative Computational Data for a Generic [M(NHC)Ln] Complex

| Parameter | Illustrative Value | Significance |

| Metal-Ccarbene Bond Length | 2.0 - 2.2 Å | Indicates the strength of the metal-ligand bond. |

| M-C Bond Dissociation Energy | 30 - 50 kcal/mol | Relates to the thermal stability of the complex. |

| Charge Transfer (Carbene to Metal) | 0.2 - 0.4 e- | Quantifies the σ-donation from the NHC ligand. |

| Dihedral Angle of Substituents | Varies | Describes the steric environment around the metal center. |

Note: The values in this table are illustrative for a generic metal-NHC complex and are not specific to a complex of the 1,3-diallylbenzimidazolium-derived carbene.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Green Chemistry Principles

The conventional synthesis of 1,3-diallylbenzimidazolium bromide involves the reaction of benzimidazole (B57391) with an excess of allyl bromide in the presence of a base like sodium hydrogen carbonate in a solvent such as acetonitrile (B52724). core.ac.uk While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research should prioritize the development of more environmentally benign synthetic strategies.

Key areas for exploration include:

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids, supercritical fluids, or even water, to replace volatile organic solvents like acetonitrile.

Catalytic Approaches: Exploring catalytic methods for the N-alkylation of benzimidazole, which could reduce the amount of allyl bromide required and minimize waste. This could involve phase-transfer catalysis or the use of more efficient and recyclable catalysts. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby improving atom economy.

Energy Efficiency: Investigating microwave-assisted or sonochemical methods to accelerate the reaction and reduce energy consumption compared to conventional heating.

A comparative table of potential green synthetic approaches is presented below:

| Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Solvent | Acetonitrile | Water, Ionic Liquids | Reduced VOC emissions, potential for recyclability. |

| Base | Sodium Hydrogen Carbonate | Solid-supported bases | Easier separation, potential for reuse. |

| Energy Input | Conventional Heating | Microwave Irradiation | Faster reaction times, lower energy consumption. |

| Stoichiometry | Excess Allyl Bromide | Catalytic Alkylation | Reduced waste, higher atom economy. |

Exploration of New Catalytic Transformations and Industrial Applications

The primary application of this compound is as a precursor to NHC ligands for transition metal catalysts. core.ac.uk Copper(I)-NHC complexes derived from this salt have shown promise in catalysis. core.ac.uk Future research will likely focus on expanding the repertoire of catalytic transformations and exploring their industrial viability.

Promising research directions include:

Cross-Coupling Reactions: While some work has been done on Ullmann-type etherifications, a systematic investigation into the efficacy of this compound-derived NHC-metal complexes in other cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, is warranted. core.ac.uk The electronic and steric properties of the diallyl-substituted NHC can be fine-tuned to optimize catalytic activity.

Polymerization Catalysis: The allyl functionalities on the benzimidazolium ring offer a unique handle for post-polymerization modification or for the design of polymer-supported catalysts. Research into the use of these NHC complexes in ring-opening polymerization or other polymerization reactions could lead to new materials with tailored properties.

Asymmetric Catalysis: The development of chiral versions of this compound, for instance, by introducing chiral substituents on the benzimidazole backbone or the allyl groups, could lead to effective catalysts for asymmetric synthesis.

Industrial Process Development: For promising catalytic systems, future work should focus on process optimization, catalyst recycling, and scalability to assess their potential for industrial applications.

A summary of potential catalytic applications is provided in the table below:

| Catalytic Transformation | Potential Role of this compound-Derived NHCs | Potential Industrial Sector |

| Cross-Coupling Reactions | Ligand for palladium, nickel, or copper catalysts. | Pharmaceuticals, Agrochemicals, Fine Chemicals |

| Polymerization | Initiator or catalyst for controlled polymerization. | Materials Science, Plastics Industry |

| Asymmetric Synthesis | Chiral ligand for enantioselective transformations. | Pharmaceuticals, Fragrance Industry |

| C-H Activation | Ligand for transition metals to facilitate direct functionalization of C-H bonds. | Fine Chemicals, Organic Synthesis |

Integration into Advanced Functional Materials and Hybrid Systems

The unique molecular structure of this compound, featuring a benzimidazolium core and reactive allyl groups, makes it an attractive building block for the creation of advanced functional materials. evitachem.com

Future research in this area could focus on:

Polymerizable Ionic Liquids: The allyl groups can be polymerized to create poly(ionic liquid)s. These materials have potential applications as solid-state electrolytes, gas separation membranes, and catalysts.

Surface Modification: The benzimidazolium salt can be grafted onto surfaces of materials like silica, carbon nanotubes, or polymers through the reaction of the allyl groups. This can be used to modify the surface properties, for example, to create antimicrobial surfaces or to immobilize catalysts.

Hybrid Materials: Integration of this compound or its derived NHC-metal complexes into inorganic frameworks, such as metal-organic frameworks (MOFs) or zeolites, could lead to hybrid materials with synergistic properties for catalysis, sensing, or separations.

Prospects for Rational Ligand Design and Computational Predictions in NHC Chemistry

Advances in computational chemistry offer powerful tools for the rational design of new NHC ligands and for predicting their performance in catalytic reactions. core.ac.uk Future research on this compound and its analogues will greatly benefit from a synergistic approach combining experimental synthesis and theoretical calculations.

Key areas for future investigation include:

Structure-Property Relationships: Computational studies, such as Density Functional Theory (DFT) calculations, can be used to understand the electronic and steric properties of the NHC derived from this compound and how these properties influence its coordination to metal centers and its catalytic activity.

Reaction Mechanism Elucidation: Computational modeling can help to elucidate the mechanisms of catalytic reactions involving these NHC-metal complexes, providing insights that can guide the design of more efficient catalysts.

Virtual Screening: A library of virtual analogues of this compound with different substituents can be computationally screened to identify promising candidates for specific catalytic applications before undertaking their synthesis.

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models could enable the prediction of the catalytic performance of new NHC ligands based on their structural features.

The synergy between experimental and computational approaches will be crucial for accelerating the discovery and optimization of new catalysts and materials based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.